5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound (CAS: 851116-23-9, molecular formula: C₁₄H₁₂N₂OS₂, MW: 288.39 g/mol) belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The 3,4-dimethylphenyl group at position 5 and a sulfanyl (-SH) moiety at position 2 define its structural uniqueness. While direct biological data are unavailable in the provided evidence, its structural analogs exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-7-3-4-9(5-8(7)2)10-6-19-13-11(10)12(17)15-14(18)16-13/h3-6H,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUWQFCIJLCWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)NC(=S)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors under specific conditions. For example, the reaction of 3,4-dimethylphenyl isothiocyanate with 2-aminothiophene-3-carboxylic acid followed by cyclization can yield the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
5-(3,4-Dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidin-4-one core or the phenyl substituent.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thieno[2,3-d]pyrimidin-4-one moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
2.2 Substituent Effects on Activity
- Electron-Withdrawing Groups (e.g., Fluorine) : The 4-fluorophenyl analog (CAS: 307341-18-0) may exhibit improved metabolic stability and binding affinity compared to the target compound’s methyl groups .
- Hydrophilic Moieties (e.g., Morpholine) : The morpholin-4-yl derivative (CAS: 724746-46-7) likely has better aqueous solubility, advantageous for drug delivery .
- Steric Modifications : Bulky groups like tetrahydrofuran-2-ylmethyl (CAS: 793716-03-7) could limit off-target interactions but reduce solubility .
Key Research Findings
- Structural-Activity Relationship (SAR): Position 5: Aromatic groups (e.g., phenyl, fluorophenyl) enhance target binding via hydrophobic interactions. Position 2: Sulfanyl groups may act as hydrogen bond donors or participate in redox reactions . Position 3: Alkyl/allyl substituents (e.g., ethyl, methoxyethyl) modulate lipophilicity and bioavailability .
Computational Insights :
Biological Activity
5-(3,4-Dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound with notable biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity based on various research studies and findings.
Chemical Structure and Properties
- IUPAC Name : 5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Molecular Formula : C15H14N2OS2
- Molecular Weight : 302.41 g/mol
- CAS Number : 786728-91-4
Antiviral Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antiviral properties. For instance, a study highlighted the efficacy of similar compounds against various viral targets, including HIV and Hepatitis C virus (HCV). Specifically, compounds in this class demonstrated IC50 values in the low micromolar range, indicating potent antiviral activity .
Anticancer Properties
Thieno[2,3-d]pyrimidine derivatives have been explored for their anticancer potential. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been reported to inhibit the growth of cancer cell lines with IC50 values ranging from 10 to 30 µM .
Antimicrobial Activity
The compound's sulfanyl group is associated with antimicrobial properties. Research has demonstrated that thieno[2,3-d]pyrimidine derivatives possess activity against a range of bacterial strains. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Gram-positive bacteria .
Case Studies and Research Findings
A selection of case studies provides insight into the biological activities of thieno[2,3-d]pyrimidine derivatives:
The biological activities of 5-(3,4-Dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one are attributed to its ability to interact with specific biological targets:
- Inhibition of Viral Enzymes : Compounds in this class may inhibit reverse transcriptase and other viral enzymes.
- Cell Cycle Modulation : Induces cell cycle arrest at the G1/S phase in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increases ROS levels leading to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3,4-dimethylphenyl)-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one, and what are their limitations?
- Methodology : Synthesis typically involves condensation of substituted thiophene precursors with thiourea or thioamide derivatives. For example, highlights the use of 2-aminothiophen-3-carboxylic acid esters and cyanoacetic esters under reflux conditions with chloroethyl formate to form thieno[2,3-d]pyrimidin-4-one scaffolds. However, limitations include low yields in multi-step reactions (e.g., <50% for intermediates) and purification challenges due to sulfur-containing byproducts .
- Key Steps : Cyclization under acidic or basic conditions, followed by sulfhydryl group introduction via nucleophilic substitution. notes the importance of protecting groups for regioselectivity in aryl substitutions .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Workflow :
NMR : 1H/13C NMR to confirm substituent positions (e.g., 3,4-dimethylphenyl at C5 and sulfanyl at C2).
HRMS : Exact mass validation (e.g., reports a related compound with mass 480.0805 g/mol, emphasizing the need for high-resolution instruments to distinguish isotopic patterns) .
X-ray Crystallography : Limited due to poor solubility, but derivatives in were characterized via crystallography in patent filings .
Q. What preliminary biological activities have been reported for this scaffold?
- Findings :
- Anti-inflammatory/Analgesic : shows that analogs with sulfanyl groups exhibit moderate anti-inflammatory activity (IC50 ~10–50 µM in COX-2 assays) but strong analgesic effects in rodent models (e.g., 60–80% pain reduction at 20 mg/kg) .
- TRPA1 Inhibition : Patent data () indicates thieno[2,3-d]pyrimidin-4-one derivatives act as TRPA1 antagonists (Ki < 100 nM), suggesting potential neuropathic pain applications .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- SAR Strategies :
- Substituent Tuning : demonstrates that dimethylphenyl groups enhance lipophilicity (logP >3.5), improving blood-brain barrier penetration. However, bulky substituents at C5 reduce TRPA1 affinity by ~30% .
- Sulfanyl Modifications : Replacing the sulfanyl group with methylsulfonyl ( ) increases metabolic stability but may reduce target engagement (e.g., 2-fold lower TRPA1 inhibition) .
- Tools : Molecular docking (using TRPA1 PDB:6V9R) to predict binding poses and guide synthetic modifications.
Q. How can contradictory biological data (e.g., anti-inflammatory vs. analgesic efficacy) be resolved?
- Case Study : reports that 5-(2-oxo-propyl)-substituted analogs show poor anti-inflammatory activity but strong analgesia. This discrepancy may arise from off-target effects (e.g., NMDA receptor modulation) or tissue-specific bioavailability .
- Resolution :
Target Deconvolution : Use CRISPR-Cas9 KO models to validate TRPA1-specific effects.
Pharmacokinetic Profiling : Measure brain/plasma ratios and metabolite stability (e.g., LC-MS/MS) to correlate exposure with efficacy.
Q. What advanced strategies mitigate synthetic challenges in scaling up this compound?
- Challenges : Low yields in cyclization steps () and sulfur byproduct interference .
- Solutions :
- Flow Chemistry : Continuous flow reactors improve heat transfer in exothermic cyclization reactions (patent methods in used microreactors for 80% yield improvement) .
- Green Chemistry : Replace thiourea with polymer-supported thiol reagents (e.g., Wang resin-SH) to simplify purification .
Data Contradiction Analysis
Q. Why do some studies report TRPA1 inhibition while others emphasize COX-2 activity?
- Hypothesis : Structural analogs may exhibit polypharmacology. For example, patents prioritize TRPA1 inhibition for neuropathic pain, while focuses on COX-2 for inflammation. The 3,4-dimethylphenyl group may favor TRPA1 binding, whereas 2-oxo-propyl substituents shift selectivity to COX-2 .
- Validation : Perform competitive binding assays (TRPA1 vs. COX-2) with radiolabeled ligands to quantify selectivity.
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
